N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold comprising:
- A (2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene moiety, which includes a thiazole ring with acetyl and methyl substituents.
- A 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide group, combining an oxazole ring fused to a partially hydrogenated naphthalene system and a carboxamide linker. However, direct pharmacological data for this compound are absent in the provided evidence.
Properties
Molecular Formula |
C20H19N3O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-11-18(12(2)24)27-20(21-11)22-19(25)16-10-17(26-23-16)15-8-7-13-5-3-4-6-14(13)9-15/h7-10H,3-6H2,1-2H3,(H,21,22,25) |
InChI Key |
VGCVDIKZOOXOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC4=C(CCCC4)C=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclodehydration of α-hydroxyamides.
Coupling of the Rings: The thiazole and oxazole rings are then coupled with the tetrahydronaphthalene moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an active pharmaceutical ingredient (API) or as a lead compound in drug discovery.
Materials Science: The compound’s properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved would depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole and Thiazolidinone Derivatives
Key Examples from :
Compounds such as N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and analogs share:
- A thiazolidinone core with variable aryl substituents (e.g., chlorophenyl, difluorophenyl).
- A benzothiazole-3-carboxamide group, analogous to the oxazole-carboxamide in the target compound.
Structural Insights :
- Thiazolidinone derivatives (e.g., 4g–4n) exhibit moderate yields (37–70%), suggesting sensitivity to substituent steric and electronic effects during synthesis .
Isoxazole and Oxazole Carboxamides
Example from :
The synthesis of N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide involves:
- Isoxazole-carboxamide formation via oxime cyclization using Oxone® .
- Thiophene substituents, contrasting with the tetrahydronaphthalenyl group in the target compound.
Key Differences :
Thiadiazole and Acryloyl Derivatives
Example from :
Compounds such as N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) feature:
- A thiadiazole-ylidene core with acryloyl substituents.
- High yields (82%) in ethanol/dioxane .
| Parameter | Target Compound | Thiadiazole Analog 4g () |
|---|---|---|
| Core Reactivity | Thiazole-ylidene | Thiadiazole-ylidene |
| Substituents | Acetyl, oxazole-carboxamide | Acryloyl, benzamide |
| Yield | Not reported | 82% |
Functional Group Impact :
Biological Activity
N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H16N2O3S
- Molecular Weight : 360.5 g/mol
- CAS Number : 1010898-94-8
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole and oxazole rings are critical in mediating these interactions.
- Antitumor Activity : Studies have indicated that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat cells . The presence of electron-donating groups on the phenyl ring enhances this activity by facilitating interactions with cellular targets.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of carbonic anhydrase (CA), which is implicated in tumor growth and metastasis . The structural features that promote enzyme binding include the presence of a carboxamide group and specific substitutions on the thiazole ring.
Structure-Activity Relationship (SAR)
The SAR analysis has revealed several key factors that influence the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxic activity |
| Methyl Substitution | Increases potency in antitumor assays |
| Carboxamide Group | Critical for enzyme inhibition |
Case Studies
Recent research has highlighted the potential of this compound in cancer therapy:
- In Vitro Studies : A study published in MDPI demonstrated that derivatives similar to the compound exhibited significant antiproliferative effects against various cancer cell lines. The most active compounds showed IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Molecular Dynamics Simulations : Simulations have shown that the compound interacts with target proteins predominantly through hydrophobic contacts, suggesting that modifications to enhance hydrophobicity could further improve its efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
